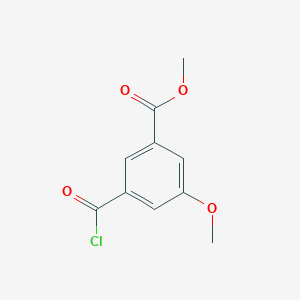
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate is an organic compound with the molecular formula C10H9ClO4. It is a derivative of benzoic acid and contains both a methoxy group and a chlorocarbonyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(chlorocarbonyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the chlorination of methyl 3-hydroxy-5-methoxybenzoate using thionyl chloride or oxalyl chloride. This reaction introduces the chlorocarbonyl group into the molecule, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(chlorocarbonyl)-5-methoxybenzoic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at room temperature or under mild heating.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in these reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
3-(Chlorocarbonyl)-5-methoxybenzoic acid: Formed from hydrolysis.
Hydroxymethyl derivatives: Formed from reduction.
Scientific Research Applications
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis or nucleophilic substitution.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 3-(chlorocarbonyl)-5-methoxybenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorocarbonyl group acts as an electrophile, attracting nucleophiles to form new bonds. In hydrolysis reactions, the ester bond is cleaved by water molecules, resulting in the formation of carboxylic acid and alcohol.
Comparison with Similar Compounds
Methyl 3-(chlorocarbonyl)-5-methoxybenzoate can be compared with other similar compounds such as:
Methyl 3-(chlorocarbonyl)benzoate: Lacks the methoxy group, which affects its reactivity and applications.
Methyl 5-methoxybenzoate: Lacks the chlorocarbonyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chlorocarbonyl)-5-methoxybenzoic acid: The acid form of the compound, which has different solubility and reactivity properties.
The presence of both the methoxy and chlorocarbonyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
CAS No. |
71590-09-5 |
|---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
methyl 3-carbonochloridoyl-5-methoxybenzoate |
InChI |
InChI=1S/C10H9ClO4/c1-14-8-4-6(9(11)12)3-7(5-8)10(13)15-2/h3-5H,1-2H3 |
InChI Key |
JGGMEAYIZCRMDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















